3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-12-4-1-3-11(9-12)15(19)17-10-13(20-7-6-18)14-5-2-8-21-14/h1-5,8-9,13,18H,6-7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHYLCASGQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2-bromoethanol, and thiophene-2-carbaldehyde.
Formation of Intermediate: The 3-chlorobenzoic acid is first converted to 3-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 2-bromoethanol in the presence of a base such as triethylamine to form 3-chloro-N-(2-bromoethyl)benzamide.
Coupling Reaction: The 3-chloro-N-(2-bromoethyl)benzamide is then subjected to a coupling reaction with thiophene-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups may play a role in binding to these targets, while the benzamide core provides structural stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzamides, emphasizing substituent effects on physicochemical and biological properties:
Key Structural and Functional Insights
Substituent Position and Reactivity: The thiophen-2-yl group in the target compound contrasts with thiophen-3-yl in ’s analog.
Hydrophilicity and Solubility :
- The 2-hydroxyethoxy chain introduces hydrophilicity, likely enhancing aqueous solubility relative to compounds with alkyl or aryloxy groups (e.g., ’s methoxybenzothiazole derivative) .
Synthetic Challenges :
- The target compound’s synthesis (e.g., ) involves palladium-catalyzed coupling, whereas simpler analogs () use carbodiimide-mediated amidation. Halogenated substrates (e.g., 3-chlorobenzoic acid) may require stringent dehalogenation control .
Biological Activity
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H16ClNO3S
- Molecular Weight : 325.81 g/mol
- CAS Number : 2034366-63-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the thiophene ring and the hydroxyethoxy group may enhance its affinity for various biological targets, potentially influencing cellular signaling pathways and enzyme activities.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, derivatives of thiophene have shown effectiveness against viruses such as the Hepatitis C virus (HCV) and Tobacco Mosaic Virus (TMV) with IC50 values in the low micromolar range, suggesting a promising antiviral profile for this compound as well .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that related benzamide derivatives possess significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may share similar antimicrobial properties.
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of various thiophene derivatives against TMV. The results indicated that certain compounds exhibited EC50 values as low as 0.012 M without significant cytotoxicity, highlighting the potential of thiophene-containing compounds in antiviral applications .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antibacterial properties of pyrrole and benzamide derivatives. The study revealed that these compounds demonstrated potent activity against both S. aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like ciprofloxacin . This underscores the potential for developing new antibacterial agents based on the structure of this compound.
Data Table: Comparative Biological Activity
| Compound Name | Activity Type | Target Organism | IC50/MIC Value |
|---|---|---|---|
| This compound | Antiviral | HCV | Not yet determined |
| Thiophene Derivative A | Antiviral | TMV | EC50 = 0.012 M |
| Pyrrole Benzamide Derivative B | Antimicrobial | S. aureus | MIC = 3.12 μg/mL |
| Pyrrole Benzamide Derivative C | Antimicrobial | E. coli | MIC = 10 μg/mL |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step approaches:
- Amide bond formation: Use coupling agents like carbodiimides (e.g., EDC or DCC) to link the benzoyl chloride moiety to the amine-containing intermediate. Solvents such as dichloromethane or ethanol enhance reaction efficiency .
- Thiophene incorporation: Optimize nucleophilic substitution or condensation reactions for thiophene integration. Temperature control (e.g., 0–5°C for sensitive intermediates) and anhydrous conditions improve yield .
- Hydroxyethoxy group introduction: Etherification via Williamson synthesis or Mitsunobu reaction under inert atmospheres (e.g., N₂) ensures regioselectivity .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from hours to minutes) and improves purity, as demonstrated in analogous benzamide derivatives .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., chloro, thiophene, hydroxyethoxy) and confirms regiochemistry. For example, ¹H NMR peaks at δ 7.2–7.8 ppm indicate aromatic protons, while δ 3.5–4.5 ppm corresponds to hydroxyethoxy groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 395.08 for C₁₇H₁₇ClNO₃S) and detects isotopic patterns for chlorine .
- HPLC-PDA: Ensures >95% purity by detecting trace impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives?
Methodological Answer:
- Core modifications: Systematically alter the thiophene (e.g., substituents at position 5), hydroxyethoxy chain length, or benzamide chloro position. Test against target enzymes (e.g., kinases) via enzymatic assays .
- Bioisosteric replacements: Substitute thiophene with furan or pyridine to assess electronic effects on receptor binding .
- In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing derivatives for synthesis .
Q. What strategies address discrepancies in biological activity data across studies of benzamide-thiophene derivatives?
Methodological Answer:
- Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time. For example, cytotoxicity assays may vary due to mitochondrial activity interference .
- Purity validation: Re-synthesize compounds with conflicting results and confirm purity via HPLC and NMR. Impurities >2% can skew IC₅₀ values .
- Solvent effects: Compare DMSO vs. aqueous solubility; precipitation in buffer may reduce apparent activity .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
Methodological Answer:
- pH stability studies: Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydroxyethoxy groups may hydrolyze under acidic conditions .
- Plasma stability: Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS. Esterase activity in plasma can accelerate breakdown .
- Light/thermal stability: Store solid/liquid samples under UV light (λ = 254 nm) or 40–60°C for 7 days. Thiophene rings are prone to photooxidation .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
Methodological Answer:
- Metabolite prediction: Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at thiophene or O-dealkylation of hydroxyethoxy) .
- CYP450 inhibition assays: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Competitive inhibition may necessitate dose adjustments .
Q. How can contradictory data on receptor binding affinity between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption may explain in vivo inactivity despite high in vitro affinity .
- Off-target screening: Use proteome-wide microarrays to identify unintended targets (e.g., GPCRs, ion channels) that alter efficacy .
- Allosteric vs. orthosteric binding: Perform radioligand displacement assays with/without ATP to distinguish binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
